molecular formula C17H19N5O4S B12172498 4,5-dimethyl-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)thiophene-3-carboxamide

4,5-dimethyl-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)thiophene-3-carboxamide

Cat. No.: B12172498
M. Wt: 389.4 g/mol
InChI Key: ZELRZARGPQKNRE-UHFFFAOYSA-N
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Description

4,5-dimethyl-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Biological Activity

4,5-Dimethyl-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)thiophene-3-carboxamide is a complex organic compound with potential biological activities. Its structure incorporates a tetrazole ring, which is often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following chemical formula:

PropertyValue
Molecular FormulaC₁₆H₁₇N₅O₃S
Molecular Weight359.403 g/mol
Density1.4 ± 0.1 g/cm³
LogP2.29

The presence of the tetrazole moiety is critical for its biological activity, as it can participate in hydrogen bonding and influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing a tetrazole ring exhibit significant anticancer properties. For instance, derivatives of tetrazole have been synthesized and evaluated against various human cancer cell lines including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers. The compound has shown promising results in inhibiting cell proliferation.

  • In vitro Studies : The compound exhibited an IC₅₀ value of approximately 0.312 µM against A549 lung cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through activation of caspase pathways and arresting the cell cycle at the G2/M phase. This is particularly important for therapeutic strategies targeting rapidly dividing cancer cells .

Structure-Activity Relationship (SAR)

The structural modifications on the phenyl ring and the tetrazole group significantly influence the biological activity of the compound. For example, compounds with additional methoxy groups on the aromatic ring have shown enhanced potency due to improved lipophilicity and better interaction with target proteins.

Study 1: Evaluation Against Lung Cancer Cell Lines

In a study evaluating various tetrazole derivatives against A549 cells, it was found that compounds with specific substitutions on the phenyl ring significantly improved their IC₅₀ values. The most potent derivative exhibited an IC₅₀ value of 0.048 µM , showcasing its potential as a lead compound for further development .

Study 2: Mechanistic Insights

Another research highlighted that compounds similar to this compound inhibit tubulin polymerization effectively by binding to the colchicine site on β-tubulin . This inhibition leads to cell cycle arrest and subsequent apoptosis.

Properties

Molecular Formula

C17H19N5O4S

Molecular Weight

389.4 g/mol

IUPAC Name

4,5-dimethyl-2-(tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)thiophene-3-carboxamide

InChI

InChI=1S/C17H19N5O4S/c1-9-10(2)27-17(22-8-18-20-21-22)14(9)16(23)19-11-6-12(24-3)15(26-5)13(7-11)25-4/h6-8H,1-5H3,(H,19,23)

InChI Key

ZELRZARGPQKNRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)N3C=NN=N3)C

Origin of Product

United States

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